molecular formula C9H11NO4 B1295395 4,5-Dimethoxy-2-nitrotoluene CAS No. 7509-11-7

4,5-Dimethoxy-2-nitrotoluene

Cat. No. B1295395
CAS RN: 7509-11-7
M. Wt: 197.19 g/mol
InChI Key: BNJRARLHTLUQCH-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitrotoluene is a chemical compound that is part of the nitrobenzyloxycarbonyl derivatives. It has been studied for its potential in exerting selective toxicity towards hypoxic cancer cells, such as those found in EMT6 mammary carcinoma. The compound has shown significant cytotoxicity under hypoxic conditions, with minimal effects on aerobic cells, making it a candidate for targeted cancer therapy .

Synthesis Analysis

The synthesis of related compounds, such as 4,5-dimethyl-2-nitrophenol, involves direct nitration processes. In one study, a yield of 30.3% was achieved using a mass ratio of precursor to nitric acid of 1:1.2 . Although this study does not directly describe the synthesis of 4,5-Dimethoxy-2-nitrotoluene, it provides insight into the nitration reactions that are likely similar in the synthesis of nitroaromatic compounds.

Molecular Structure Analysis

The molecular structure of 4,5-dimethyl-2-nitrophenol, a compound similar to 4,5-Dimethoxy-2-nitrotoluene, has been characterized, with the nitro group position confirmed by analytical data. The real structure was identified, which can provide a basis for understanding the structure of 4,5-Dimethoxy-2-nitrotoluene . The presence of dimethoxy groups in 4,5-Dimethoxy-2-nitrotoluene suggests that it would have a similar aromatic ring structure with substituents that influence its reactivity and physical properties.

Chemical Reactions Analysis

The 4,5-dimethoxy-2-nitro analogue has demonstrated the ability to be reduced more easily under acidic conditions, which is beneficial for targeting the acidic environment of hypoxic regions in solid tumors . This reactivity under different pH conditions is crucial for the compound's selective toxicity and effectiveness in cancer treatment.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4,5-Dimethoxy-2-nitrotoluene are not detailed in the provided papers, the studies do suggest that the compound's molecular structure and substituents confer unique properties that are relevant to its biological activity. For instance, the ability to be preferentially toxic to hypoxic cells and the enhanced reduction under acidic conditions are indicative of its chemical behavior in biological systems . The UV-Vis spectra of related compounds also provide clues about the electronic transitions and could be related to the absorption properties of 4,5-Dimethoxy-2-nitrotoluene .

Scientific Research Applications

Antiferromagnetic Exchange Interaction

4,5-Dimethoxy-2-nitrotoluene derivatives have been studied in the context of antiferromagnetic exchange interactions. For example, 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) demonstrated significant antiferromagnetic interactions, contributing to research in molecular magnetism and related fields (Fujita et al., 1996).

Synthesis of Optical Materials

4,5-Dimethoxy-2-nitrotoluene is an important intermediate in the synthesis of materials for optical applications. E-2,5-diacetamido-2′4′-dimethoxy-4-nitrostilbene (DADMNS), synthesized from 4,5-dimethoxy-2-nitrotoluene, is a notable example, crucial for the development of second-order nonlinear optical materials (Wang Jia-an, 2012).

Hypoxia-Selective Nitrobenzyloxycarbonyl Derivatives

Research has explored the use of 4,5-dimethoxy-2-nitrotoluene in developing hypoxia-selective nitrobenzyloxycarbonyl derivatives. These compounds exhibit preferential toxicity to hypoxic cells, such as in cancer research, demonstrating potential therapeutic applications (Shyam et al., 1999).

Fluorescent Probes for Nitrotoluene Detection

In the field of environmental monitoring, derivatives of 4,5-dimethoxy-2-nitrotoluene have been used in the development of fluorescent probes for the selective and sensitive detection of nitrotoluenes, which are important in identifying environmental pollutants (Gou et al., 2019).

Safety And Hazards

4,5-Dimethoxy-2-nitrotoluene should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

1,2-dimethoxy-4-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJRARLHTLUQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226066
Record name 4,5-Dimethoxy-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxy-2-nitrotoluene

CAS RN

7509-11-7
Record name 4,5-Dimethoxy-2-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007509117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7509-11-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407251
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Record name 7509-11-7
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Record name 4,5-Dimethoxy-2-nitrotoluene
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Record name 7509-11-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
JL Neumeyer, M McCarthy… - The Journal of Organic …, 1968 - ACS Publications
The recent synthesis of 1-nitrobenzylisoquinolinium salts has enabled a study of their reduction products with potassium borohydride. The unusual cleavage of a carbon-carbon bond in …
Number of citations: 17 pubs.acs.org
TE YOUNG - The Journal of Organic Chemistry, 1962 - ACS Publications
Reductive cyclization of suitably substituted 3-fo-nitrophenylacetyl) indoles (Va, b) led to 5, 6-dimethoxy-2'-methyl-(VIb) and 5, 6-dimethoxy-2, 3'-biindolyl (Via). Demethvlation of the last …
Number of citations: 20 pubs.acs.org
G Sivakumaran, D Sharmila, K Prabhu… - Drug Invention …, 2020 - researchgate.net
Objective: The study aims at understanding the types of molecules present in one Ayurvedic formulation, Dantyarishtam by gas chromatography-mass spectrometry (GC-MS) analysis. …
Number of citations: 11 www.researchgate.net
H Asghedom - 1998 - search.proquest.com
Ipso-nitration was confirmed by the reaction of dimethylanhydro-α-conidendryl alcohol (1) and dimethylanhydro-β-conidendryl alcohol (2) with ceric ammonium nitrate (CAN) in neat …
Number of citations: 6 search.proquest.com
JD Benigni, RL Minnis - Journal of Heterocyclic Chemistry, 1965 - Wiley Online Library
5,6‐Dihydroxyindole (VIa) and its two mono O‐methyl analogs (VIb,c), and their 2‐carboxylic acids (XII), tryptamines (XV), and N‐acetyltryptamines (XVII) have been synthesized. An …
Number of citations: 97 onlinelibrary.wiley.com
A Anand, P Verma, AK Singh, S Kaushik, R Pandey… - Molecular cell, 2015 - cell.com
Mycobacterium tuberculosis (Mtb) adaptation to hypoxia is considered crucial to its prolonged latent persistence in humans. Mtb lesions are known to contain physiologically …
Number of citations: 45 www.cell.com
FE GRANCHELLI - 1972 - search.proquest.com
This dissertation was produced from a microfilm copy of the original document. Page 1 LGGGLGGGGGGGG GG LLLLLL This dissertation was produced from a microfilm copy of the …
Number of citations: 2 search.proquest.com
AR Todd, JW Cornforth - 1976 - royalsocietypublishing.org
In Sir Robert Robinson’s long career he occupied an unusually large number of important positions in different academic centres and carried out a prodigious amount of research on a …
Number of citations: 27 royalsocietypublishing.org
D García-Muñoz… - …, 2017 - Instituto Tecnológico Metropolitano …
Number of citations: 0
D García-Muñoz… - …, 2017 - Instituto Tecnológico Metropolitano …
Number of citations: 0

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